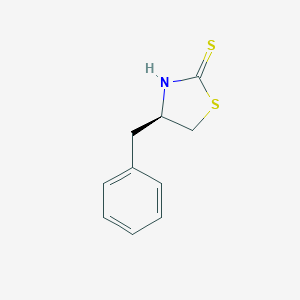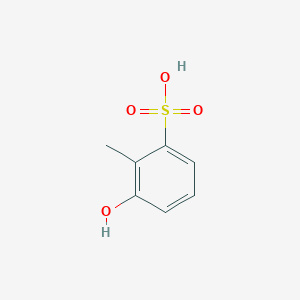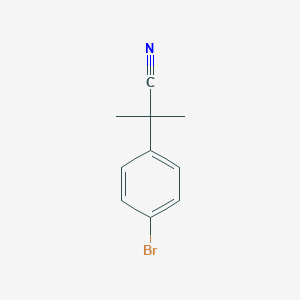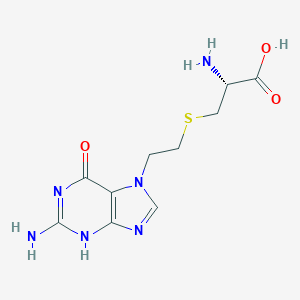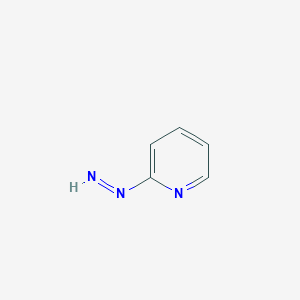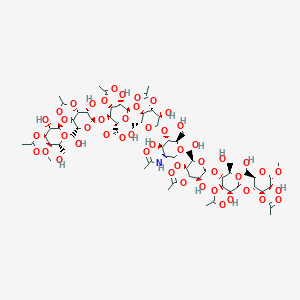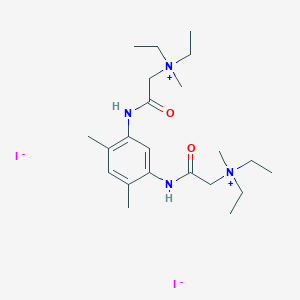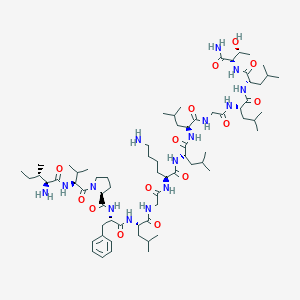
Ictp-lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICPT-Lys is a peptide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the use of solid-phase peptide synthesis. ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of ICPT-Lys is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the activation of various cellular processes, including gene expression, cell proliferation, and differentiation.
Efectos Bioquímicos Y Fisiológicos
ICPT-Lys has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. Additionally, ICPT-Lys has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for use in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ICPT-Lys is its ability to regulate gene expression, which makes it a valuable tool for studying the role of specific genes in various cellular processes. Additionally, ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one of the limitations of ICPT-Lys is its cost, as it can be expensive to synthesize and purify.
Direcciones Futuras
There are several potential future directions for research involving ICPT-Lys. One area of interest is its potential applications in cancer research, as it has been found to have anti-tumor effects in various cancer models. Additionally, ICPT-Lys may have applications in regenerative medicine, as it has been shown to promote cell proliferation and differentiation. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
In conclusion, ICPT-Lys is a promising peptide-based compound that has potential applications in various scientific research fields. Its unique synthesis method and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and disease models. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
Métodos De Síntesis
ICPT-Lys is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. This method allows for the precise control of peptide length and sequence, resulting in a highly pure and homogeneous product. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Aplicaciones Científicas De Investigación
ICPT-Lys has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. These properties make ICPT-Lys a promising candidate for use in various research studies, including cancer research, immunology, and regenerative medicine.
Propiedades
Número CAS |
108567-69-7 |
|---|---|
Nombre del producto |
Ictp-lys |
Fórmula molecular |
C69H119N15O14 |
Peso molecular |
1382.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H119N15O14/c1-16-43(14)56(71)68(97)82-57(42(12)13)69(98)84-28-22-26-53(84)67(96)81-52(34-45-23-18-17-19-24-45)65(94)78-48(30-38(4)5)61(90)73-35-54(86)75-46(25-20-21-27-70)62(91)79-50(32-40(8)9)64(93)77-47(29-37(2)3)60(89)74-36-55(87)76-49(31-39(6)7)63(92)80-51(33-41(10)11)66(95)83-58(44(15)85)59(72)88/h17-19,23-24,37-44,46-53,56-58,85H,16,20-22,25-36,70-71H2,1-15H3,(H2,72,88)(H,73,90)(H,74,89)(H,75,86)(H,76,87)(H,77,93)(H,78,94)(H,79,91)(H,80,92)(H,81,96)(H,82,97)(H,83,95)/t43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1 |
Clave InChI |
ZYWSYGCTLVIXKJ-NULZCUFFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |
Secuencia |
IVPFLGKLLGLLT |
Sinónimos |
7-lysine-Icaria chemotactic peptide Icaria chemotactic peptide, 7-lysine- Icaria chemotactic peptide, Lys(7)- ICTP-Lys Ile-Val-Pro-Phe-Leu-Gly-Lys-Leu-Leu-Gly-Leu-Leu-Thr-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



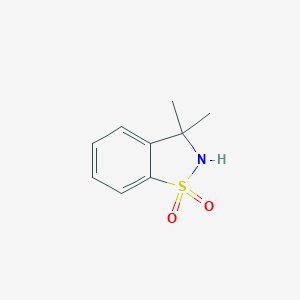
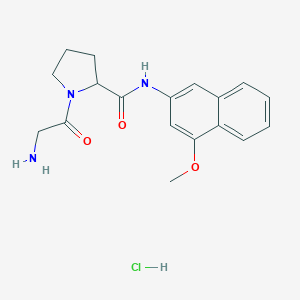
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
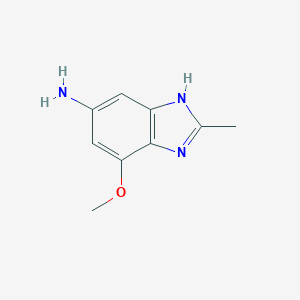
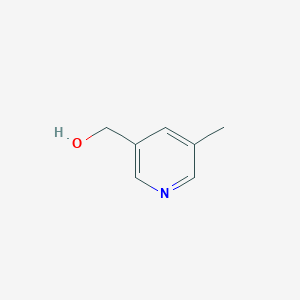
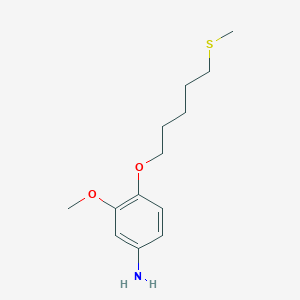
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
